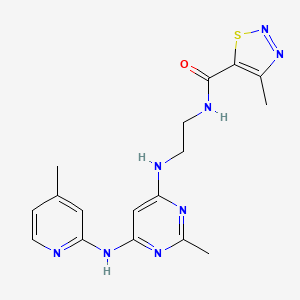

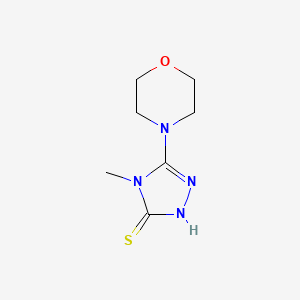

4-methyl-5-(morpholin-4-yl)-4H-1,2,4-triazole-3-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4-methyl-5-(morpholin-4-yl)-4H-1,2,4-triazole-3-thiol" is a derivative of 1,2,4-triazole, which is a class of compounds known for their diverse range of biological activities. The presence of a morpholine ring and a thiol group in the molecule suggests potential for interactions with biological systems, possibly conferring antimicrobial or antifungal properties as seen in similar compounds .

Synthesis Analysis

The synthesis of related 1,2,4-triazole derivatives typically involves multi-step reactions starting from various amine and thiol precursors. For instance, a similar compound was synthesized by reacting a 3-benzyl-4-(4-isopropylbenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-one with morpholine and formaldehyde . Another example includes the treatment of 4-amino-3-(1,2,4-triazol-1-yl)-1H-1,2,4-triazole-5(4H)-thione with 2,3-dimethoxybenzaldehyde to yield a monohydrate crystal structure . These methods could potentially be adapted for the synthesis of "this compound".

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is often confirmed using spectroscopic methods such as IR, NMR, and sometimes X-ray crystallography. For example, the structure of a related compound was determined by IR, 1H-NMR, and 13C-NMR spectral data . Additionally, the crystal structure of another derivative was elucidated, showing dihedral angles and hydrogen bonding that stabilize the crystal structure .

Chemical Reactions Analysis

1,2,4-Triazole derivatives can undergo various chemical reactions, including interactions with ortho esters, leading to the formation of novel ring systems . The reactivity of the thiol group in "this compound" could also be explored for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives, such as solubility, melting point, and biological activity, are crucial for their potential application as pharmaceuticals. For instance, the solubility of a related compound in various solvents was determined to facilitate its use in ointment form . The biological activity, including antimicrobial and antifungal effects, is also of significant interest, as demonstrated by studies on similar compounds .

Scientific Research Applications

Antimicrobial and Antifungal Applications

- 1,2,4-Triazole derivatives, including those with morpholine, demonstrate notable antimicrobial and antifungal activities. These compounds, like the 4-methyl-5-(morpholin-4-yl)-4H-1,2,4-triazole-3-thiol, are explored for their potential in treating various infections. For instance, compounds synthesized from 4-phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol, which share a structural similarity with this compound, showed significant antimicrobial activity (Bayrak et al., 2009). Similar findings were reported for other 1,2,4-triazole derivatives, indicating their potential in antimicrobial treatments (Sahin et al., 2012).

Veterinary Medicine

- In veterinary medicine, specific derivatives of 1,2,4-triazole, such as 4-((5-(decylthio)-4-methyl-4H-1,2,4-triazole-3-yl)methyl)morpholine, have shown promise in treating fungal diseases on animal skin. A study reported positive results regarding the specific activity of this compound in vitro experiments, indicating its potential for extensive study in animal tumors (Bushuieva et al., 2022).

Antileishmanial Activity

- Derivatives of 1,2,4-triazole with morpholine have been investigated for their antileishmanial activities. For example, compounds optimized by the DFT method with 6-311G(d,p) basis set showed considerable antileishmanial activity, highlighting their potential as antiparasitic agents (Süleymanoğlu et al., 2018).

Metabolism Studies

- The metabolism of morpholinium derivatives, such as morpholinium 2-((4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-yl)thio)acetate, has been studied to understand their pharmacokinetic properties. These studies are crucial in developing effective pharmaceuticals (Varynskyi & Kaplaushenko, 2020).

Corrosion Inhibition

- Certain derivatives of 1,2,4-triazole are also researched for their corrosion inhibition properties. These compounds have been found effective in protecting materials like mild steel in corrosive environments, indicating their potential in industrial applications (Yadav et al., 2013).

properties

IUPAC Name |

4-methyl-3-morpholin-4-yl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4OS/c1-10-6(8-9-7(10)13)11-2-4-12-5-3-11/h2-5H2,1H3,(H,9,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXGMOJMATVVZCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=S)NN=C1N2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(NE,R)-N-[(4-chlorophenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B2565579.png)

![{1-[(4-bromophenyl)methyl]-1H-pyrazol-4-yl}methanol](/img/structure/B2565583.png)

![1-methyl-3-{2-nitro-1-[4-(propan-2-yl)phenyl]ethyl}-2-phenyl-1H-indole](/img/structure/B2565584.png)

![N-benzyl-N-ethyl-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2565587.png)

![4-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B2565589.png)

![7-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2565590.png)

![5-tert-butyl-3-(4-chlorophenyl)-N-(2-pyridinylmethyl)-7-pyrazolo[1,5-a]pyrimidinamine](/img/structure/B2565596.png)

![methyl 2-(5H-pyrimido[5,4-b]indol-4-ylsulfanyl)acetate](/img/structure/B2565597.png)

![[(2R,3R)-2-(5-Methyl-1H-1,2,4-triazol-3-yl)oxolan-3-yl]methanamine;dihydrochloride](/img/structure/B2565599.png)